![molecular formula C22H29N3O5S B7715543 3-(benzylsulfamoyl)-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B7715543.png)
3-(benzylsulfamoyl)-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylsulfamoyl)-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfamoyl)-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide typically involves multiple steps:
Formation of the Benzylsulfamoyl Group: This step involves the reaction of benzylamine with sulfonyl chloride under basic conditions to form the benzylsulfamoyl group.
Attachment of the Morpholinyl Propyl Group: This step involves the reaction of morpholine with a suitable propyl halide to form the morpholinyl propyl group.
Coupling Reactions: The final step involves coupling the previously synthesized intermediates to form the target compound. This is typically achieved through amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfamoyl)-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The benzylsulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include primary or secondary amines.
Substitution: Products include substituted benzamides or sulfonamides.
Scientific Research Applications
3-(benzylsulfamoyl)-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(benzylsulfamoyl)-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfamoyl group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The methoxy and morpholinyl propyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide
- 3-(benzylsulfamoyl)-4-methoxybenzamide
- N-[3-(morpholin-4-yl)propyl]benzamide
Uniqueness
3-(benzylsulfamoyl)-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzylsulfamoyl group enhances its potential as an enzyme inhibitor, while the methoxy and morpholinyl propyl groups improve its solubility and binding characteristics.
Properties
IUPAC Name |
3-(benzylsulfamoyl)-4-methoxy-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-9-8-19(22(26)23-10-5-11-25-12-14-30-15-13-25)16-21(20)31(27,28)24-17-18-6-3-2-4-7-18/h2-4,6-9,16,24H,5,10-15,17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOHBFHAWLNCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCN2CCOCC2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
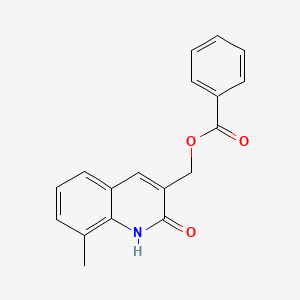
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-[(Z)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B7715466.png)

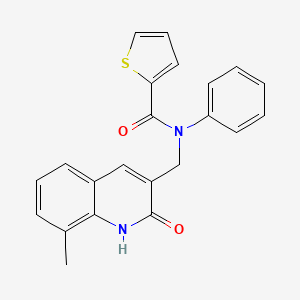

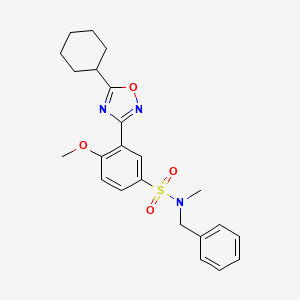
![N-(5-{[4-(acetylamino)phenyl]sulfamoyl}-2-ethoxyphenyl)-4-chlorobenzamide](/img/structure/B7715505.png)
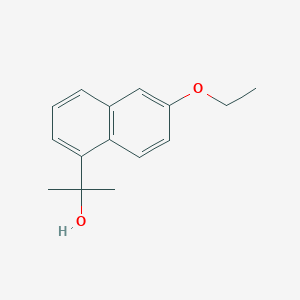
![N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pentanamide](/img/structure/B7715530.png)
![3-chloro-N-(2,5-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide](/img/structure/B7715536.png)
![(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7715538.png)
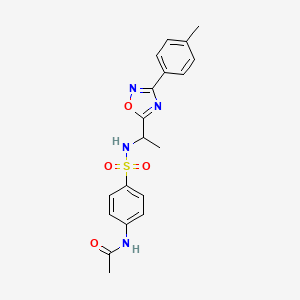
![3-chloro-N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide](/img/structure/B7715550.png)
![N-(3,5-dimethylphenyl)-3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7715565.png)
